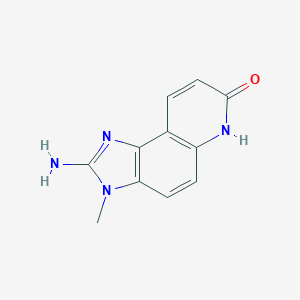

7-羟基-IQ

描述

2-Amino-3,6-dihydro-3-methyl-7H-imidazo(4,5-f)quinoline-7-one (2-A7H-MFQ) is an organic compound belonging to the family of imidazofurans. It has a wide range of applications in the field of biochemistry, pharmaceuticals and drug discovery. 2-A7H-MFQ is a highly reactive compound, which is why it is often used as a catalyst or reactant in organic synthesis. In addition, it is also used as a building block in the synthesis of more complex molecules.

科学研究应用

生物降解薄膜中的抗氧化特性

7-羟基-IQ 衍生物因其抗氧化特性而受到关注,这些特性在开发用于包装的生物降解薄膜中至关重要。当这些薄膜掺杂了 this compound 化合物时,显示出改善的机械性能和表面疏水性。 这些化合物的抗氧化性质有助于包装材料的寿命和保存质量 .

荧光探针的合成

该化合物的衍生物因其稳定的香豆素核心结构而在荧光探针的合成中具有价值。 这些探针在生物成像和诊断中具有应用,可以用来追踪和可视化细胞和分子过程 .

活性包装材料的开发

将 this compound 掺入聚乙烯醇和氧化玉米淀粉混合薄膜中已显示出在创建活性包装材料方面的潜力。 这些材料不仅提供机械强度,还提供活性特性,如抗氧化剂的控释,有助于食物保存 .

药物应用

This compound 的衍生物已被发现具有多种生物活性,包括抗凝血、抗炎、抗菌和抗癌特性。 这些活性使它们成为药物开发和治疗应用的合适候选者 .

光学材料合成

This compound 的独特结构允许开发具有强荧光的光学材料。 这些材料用于创建染料和其他光学器件中的组件 .

癌症治疗研究

特定的 this compound 衍生物已显示出抑制癌细胞增殖的希望。 该领域的研究重点是利用这些化合物开发新的抗癌药物 .

抗菌和抗氧化药物研究

This compound 的抗菌和抗氧化特性正在探索中。 这些化合物正在被研究,以探究其作为对抗细菌感染和氧化应激相关疾病的新药物的潜力 .

香豆素的工业化生产

This compound 衍生物的有效合成对于其工业化生产至关重要。 该领域的研究旨在优化合成过程,以减少时间和成本,使这些化合物更容易获得,以用于各种应用 .

安全和危害

Based on the available information, 2-Amino-3,6-dihydro-3-methyl-7H-imidazo(4,5-f)quinoline-7-one does not induce colon cancer in rats, and in the newborn mouse test, it produced only a low incidence of liver neoplasms . It is not genotoxic, for to be so classified it must be definitely positive in both the Ames and Williams tests .

作用机制

Target of Action

7-Hydroxy-IQ, also known as 7-Hydroxymitragynine (7-OH), is a terpenoid indole alkaloid derived from the Mitragyna speciosa plant, commonly known as kratom . The primary targets of 7-Hydroxy-IQ are the opioid receptors in the brain . It binds to these receptors with greater efficacy than mitragynine, another compound found in kratom .

Mode of Action

7-Hydroxy-IQ acts as a mixed opioid receptor agonist/antagonist . It functions as a partial agonist at μ-opioid receptors and as a competitive antagonist at δ- and κ-opioid receptors . This unique mechanism of action results in a lower risk of respiratory depression and potentially reduced addictive potential compared to traditional opioids .

Biochemical Pathways

It is known that 7-hydroxy-iq is generated from mitragynine in vivo by hepatic metabolism . This suggests that it may play a significant role in the effects traditionally associated with mitragynine.

Pharmacokinetics

The pharmacokinetics of 7-Hydroxy-IQ involve its absorption, distribution, metabolism, and excretion (ADME). It has been found that 7-Hydroxy-IQ can convert into mitragynine up to 45% in human liver microsomes over a 2-hour incubation . It was also degraded up to 27% in simulated gastric fluid and degraded up to 6% in simulated intestinal fluid .

Result of Action

The molecular and cellular effects of 7-Hydroxy-IQ’s action are primarily related to its interaction with opioid receptors. Its unique pharmacological profile, which includes a lower risk of respiratory depression and potentially reduced addictive potential, has attracted the interest of researchers exploring alternative therapies .

生化分析

Biochemical Properties

7-Hydroxy-IQ interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . It is the major product of the bacterial metabolism of IQ

Cellular Effects

It is known that it is metabolized by human intestinal microbiota

Molecular Mechanism

It is known to be a product of the bacterial metabolism of IQ

Metabolic Pathways

7-Hydroxy-IQ is involved in the metabolic pathways of the bacterial metabolism of IQ

属性

IUPAC Name |

2-amino-3-methyl-6H-imidazo[4,5-f]quinolin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O/c1-15-8-4-3-7-6(2-5-9(16)13-7)10(8)14-11(15)12/h2-5H,1H3,(H2,12,14)(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRWYTKOWRFCKBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C3=C(C=C2)NC(=O)C=C3)N=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70148367 | |

| Record name | 2-Amino-3,6-dihydro-3-methyl-7H-imidazo(4,5-f)quinoline-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70148367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

108043-88-5 | |

| Record name | 2-Amino-3,6-dihydro-3-methyl-7H-imidazo(4,5-f)quinoline-7-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108043885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-3,6-dihydro-3-methyl-7H-imidazo(4,5-f)quinoline-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70148367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-AMINO-3,6-DIHYDRO-3-METHYL-7H-IMIDAZO(4,5-F)QUINOLINE-7-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5MNN6P93EM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

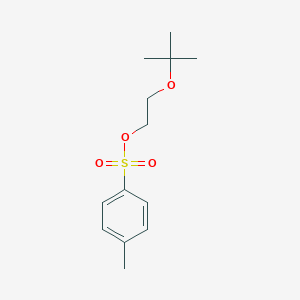

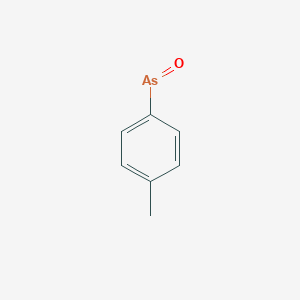

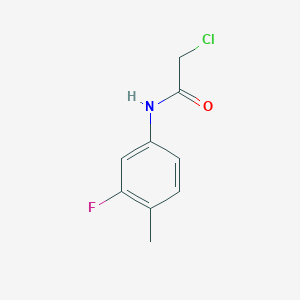

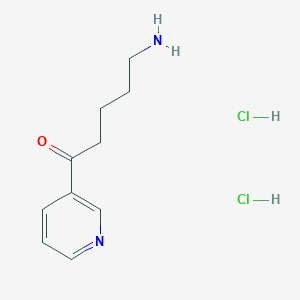

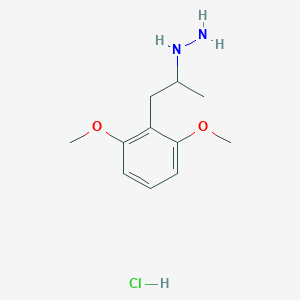

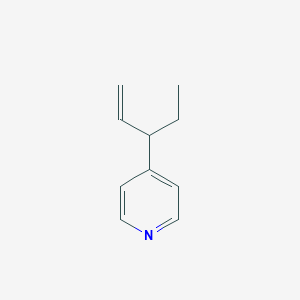

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。